molecular formula C6H9N3O B162686 2-(Pyrimidin-2-ylamino)ethanol CAS No. 1742-25-2

2-(Pyrimidin-2-ylamino)ethanol

Cat. No.: B162686
CAS No.: 1742-25-2
M. Wt: 139.16 g/mol
InChI Key: KTMJYEXQVZXYKE-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)ethanol is an organic compound that features a pyrimidine ring attached to an ethanol group through an amino linkage. This compound is of interest due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various biologically active molecules. The presence of both the pyrimidine ring and the ethanol group allows for diverse chemical reactivity and potential biological activity.

Biochemical Analysis

Biochemical Properties

The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .

Cellular Effects

While specific cellular effects of 2-(Pyrimidin-2-ylamino)ethanol are not well-documented, pyrimidine derivatives have been known to exhibit various biological activities. For instance, some pyrimidine derivatives have shown anticancer activity by inhibiting cell growth .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Pyrimidine derivatives have been known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It’s crucial to understand that the effects of chemical compounds can vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Pyrimidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-documented. The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-ylamino)ethanol typically involves the reaction of 2-aminopyrimidine with ethylene oxide. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product. The general reaction scheme is as follows:

2-aminopyrimidine+ethylene oxideThis compound\text{2-aminopyrimidine} + \text{ethylene oxide} \rightarrow \text{this compound} 2-aminopyrimidine+ethylene oxide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-2-ylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products:

    Oxidation: 2-(Pyrimidin-2-ylamino)acetaldehyde or 2-(Pyrimidin-2-ylamino)acetic acid.

    Reduction: Dihydro-2-(Pyrimidin-2-ylamino)ethanol.

    Substitution: Various substituted pyrimidinylaminoethanol derivatives.

Scientific Research Applications

2-(Pyrimidin-2-ylamino)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and can be used to study reaction mechanisms involving pyrimidine derivatives.

    Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

    2-(Pyridin-2-ylamino)ethanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyrimidin-4-ylamino)ethanol: The amino group is attached to the 4-position of the pyrimidine ring.

    2-(Pyrimidin-2-ylamino)propanol: Similar structure but with a propanol group instead of an ethanol group.

Uniqueness: 2-(Pyrimidin-2-ylamino)ethanol is unique due to the specific positioning of the amino and ethanol groups, which can influence its reactivity and biological activity. The pyrimidine ring provides a versatile scaffold for further functionalization, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(pyrimidin-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJYEXQVZXYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloropyrimidine (5 g) and ethanolamine (15 ml) were stirred for 2 hours at 140° C. After cooling, the mixture was added to water (200 ml) and continuously extracted with ethyl acetate (500 ml) for 16 hours. The organic extract was dried (MgSO4), filtered and evaporated to dryness. The title compound was obtained as a solid (m.p. 66° C.), following chromatography on silica-gel in 3% methanol in dichloromethane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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